molecular formula C14H15BF2N2Na2O6S2 B1356120 Pyrromethene 556 CAS No. 121461-69-6

Pyrromethene 556

Cat. No.: B1356120
CAS No.: 121461-69-6
M. Wt: 466.2 g/mol
InChI Key: FBAASMARNAYERO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the CAS registry number 121461-69-6, is a disodium salt featuring a boron-centered pyrrole-derived structure. Its molecular formula is C₁₄H₁₅BFN₂Na₂OS₂, and it has a molecular weight of 466.19 g/mol . The core structure consists of two 3,5-dimethyl-4-sulfonated pyrrole rings linked via a methane bridge, coordinated to a difluoroborane (BF₂) group. The sulfonate groups and disodium counterions enhance its solubility in polar solvents, making it suitable for industrial applications such as organic electronics or photochemical materials .

The compound is commercially available with a purity of >96% and is typically packaged in 25 kg cardboard drums for industrial use . Its unique electronic properties, attributed to the conjugated pyrrole system and boron coordination, distinguish it from simpler sulfonated aromatic compounds.

Properties

IUPAC Name

disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N2O6S2.2Na/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19;;/h1-5H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAASMARNAYERO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)[O-])C)C)C)S(=O)(=O)[O-])C)(F)F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121461-69-6
Record name [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrromethene 556 plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. For instance, this compound is used to study membrane fusion and lysis by interacting with membrane proteins and lipids. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a fluorescent tracer, this compound helps in visualizing cellular processes such as membrane fusion and gap-junctional communication. This compound can also detect volume changes in cells, providing insights into cellular dynamics .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It binds to membrane proteins and lipids, facilitating the study of membrane dynamics. This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively functions as a tracer dye without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its function as a tracer dye. These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. This compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target sites for effective functioning. The transport and distribution of this compound are essential for its role as a tracer dye .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound can effectively participate in the biochemical processes it is designed to study .

Biological Activity

The compound [(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane disodium salt, commonly referred to as Pyrromethene 556, is a synthetic organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

  • Molecular Formula : C₁₄H₁₅BF₂N₂Na₂O₆S₂
  • Molecular Weight : 466.19 g/mol
  • CAS Number : 121461-69-6
  • Physical State : Solid at room temperature
PropertyValue
Purity>96.0% (HPLC)
Storage TemperatureRecommended <15°C
PackagingGlass bottle with plastic insert

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Cell Growth Modulation

Studies have shown that this compound can suppress cell growth in certain cancer cell lines while enhancing the production of monoclonal antibodies (mAbs) in cell cultures. The modulation of cell growth is attributed to its ability to alter metabolic pathways, notably increasing glucose uptake and ATP production in cells under stress conditions .

3. Impact on Glycosylation

The compound has been found to influence the glycosylation patterns of proteins, particularly mAbs. By controlling the level of galactosylation on N-linked glycans, it can enhance the therapeutic efficacy of monoclonal antibodies by improving their stability and activity .

Case Study 1: Monoclonal Antibody Production

In a study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in mAb production. The final concentration reached 1,098 mg/L, which was 1.5-fold higher than control conditions. This enhancement was linked to improved cell viability and productivity metrics .

Case Study 2: Cancer Cell Lines

The compound was tested against various cancer cell lines where it demonstrated a capacity to inhibit proliferation effectively. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further investigation as an anti-cancer agent .

Research Findings

  • Cellular Uptake and Metabolism : The compound's ability to enhance glucose uptake suggests it may play a role in metabolic regulation within cells, potentially leading to increased energy availability under stress conditions .
  • Safety and Toxicology : Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations, although further studies are needed to fully assess its long-term effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of disodium salts with sulfonated aromatic systems . Below is a comparative analysis with structurally or functionally related compounds from industrial and synthetic contexts:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound 121461-69-6 C₁₄H₁₅BFN₂Na₂OS₂ 466.19 BF₂, sulfonated pyrroles Organic electronics, photochemical materials
Disodium 5-hydroxy-6-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalenesulphonate 19526-81-9 C₂₆H₂₀N₂Na₂O₁₄S₃ 738.61 Azo group, sulfonate, methoxy Textile dyes, colorants
Inosine-5'-diphosphoric acid disodium salt 54735-61-4 C₁₀H₁₃N₄Na₂O₁₁P₂ 528.13 Phosphate, ribose, purine Biochemical research, nucleotide synthesis
Disodium 3,3'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis[6-chlorobenzenesulphonate] 42380-62-1 C₂₆H₁₆Cl₂Na₂O₆S₂ 621.39 Biphenyl, chlorophenyl, sulfonate Surfactants, polymer additives

Key Differentiators

Boron Coordination : Unlike the compared compounds, the target molecule incorporates a difluoroborane (BF₂) group, which stabilizes the conjugated π-system of the pyrrole rings. This enhances its luminescent and electron-transport properties, making it valuable in optoelectronic devices .

Sulfonation Pattern: The dual sulfonate groups at the 4-position of the pyrrole rings improve water solubility compared to non-sulfonated boron-dipyrromethene (BODIPY) analogs, which are typically hydrophobic .

Industrial Relevance: While azo dyes (e.g., CAS 19526-81-9) dominate the textile industry, the target compound’s niche lies in advanced materials, contrasting with the biochemical focus of inosine derivatives (CAS 54735-61-4) .

Stability and Reactivity

The BF₂ group confers greater thermal and photochemical stability compared to non-boronated sulfonated aromatics. However, its reactivity with strong acids/bases (due to the disodium sulfonate) limits its use in extreme pH environments, similar to other sulfonated salts .

Research and Industrial Context

While direct peer-reviewed studies on this compound are sparse in the provided evidence, its structural analogs (e.g., BODIPY dyes) are well-documented for applications in fluorescence imaging and organic light-emitting diodes (OLEDs). The sulfonate groups in the target compound likely expand its utility into aqueous-phase applications, such as sensors or photovoltaic inks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrromethene 556
Reactant of Route 2
Pyrromethene 556

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.